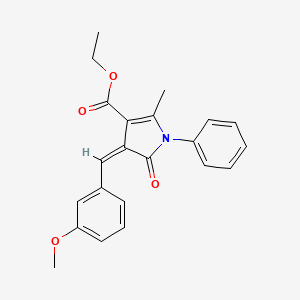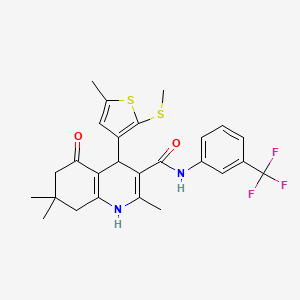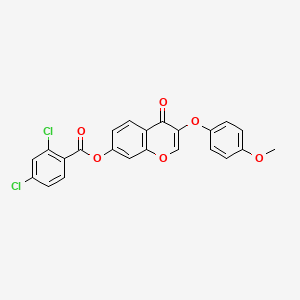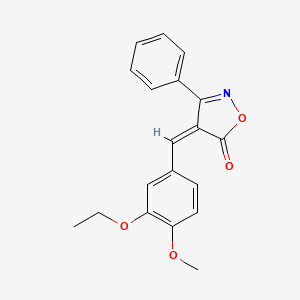![molecular formula C24H13N3O4S2 B11637476 3,4-bis(benzo[d]oxazol-2-ylthio)-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11637476.png)
3,4-bis(benzo[d]oxazol-2-ylthio)-1-phenyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole core substituted with benzoxazolylsulfanyl and phenyl groups, making it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole derivatives, followed by their coupling with a pyrrole precursor under controlled conditions. Common reagents used in these reactions include sulfur sources, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole or pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in cellular imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoxazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE:
2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE Derivatives: Similar core structure but different substituents, leading to varied properties and applications.
Benzoxazole Derivatives: Compounds with benzoxazole moieties, used in medicinal chemistry and materials science.
Uniqueness
The uniqueness of 3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C24H13N3O4S2 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
3,4-bis(1,3-benzoxazol-2-ylsulfanyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C24H13N3O4S2/c28-21-19(32-23-25-15-10-4-6-12-17(15)30-23)20(22(29)27(21)14-8-2-1-3-9-14)33-24-26-16-11-5-7-13-18(16)31-24/h1-13H |
InChIキー |
FFTQKGINTICNSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)SC3=NC4=CC=CC=C4O3)SC5=NC6=CC=CC=C6O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B11637395.png)

![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11637406.png)
![ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637412.png)
![N-butyl-N-ethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11637416.png)


![6-benzyl-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11637430.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11637439.png)
![2-(4-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11637451.png)
![2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11637465.png)

![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637491.png)
![N-(2-methylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637497.png)
